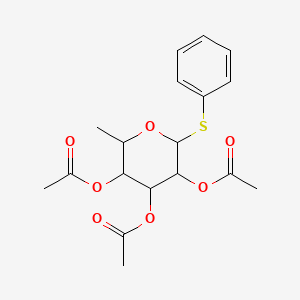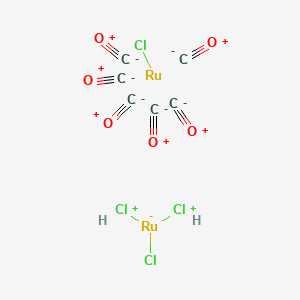
beta-Amyrenonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Amyrenonol can be synthesized through the sequential two-step oxidation of beta-amyrin at the C-11 position. This process is catalyzed by the enzyme CYP88D6, which can be coexpressed with beta-amyrin synthase in yeast to facilitate in vivo oxidation .
Industrial Production Methods: The industrial production of this compound involves the extraction of licorice roots, followed by the isolation and purification of the compound. The use of biotechnological methods, such as the expression of specific enzymes in yeast, can enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Amyrenonol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidation reactions, which are essential for its conversion from beta-amyrin .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP88D6 enzyme.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the desired product.
Major Products: The primary product formed from the oxidation of beta-amyrin is this compound itself. Further oxidation can lead to the formation of glycyrrhetinic acid .
Applications De Recherche Scientifique
Beta-Amyrenonol has a wide range of applications in scientific research:
Chemistry: Used as a skeleton for synthesizing various triterpenoids.
Biology: Studied for its anti-proliferative effects on cancer cells and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Mécanisme D'action
Beta-Amyrenonol exerts its effects through several molecular pathways:
Anti-Proliferative Activity: Inhibits cell growth by targeting specific enzymes and pathways involved in cell proliferation.
Anti-Inflammatory Activity: Reduces the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharides.
Molecular Targets: Includes enzymes like CYP88D6 and pathways related to inflammation and cell growth.
Comparaison Avec Des Composés Similaires
Beta-Amyrone: Another triterpenoid with anti-inflammatory and antifungal activities.
Glycyrrhetinic Acid: A derivative of beta-Amyrenonol with similar anti-inflammatory properties.
Uniqueness: this compound is unique due to its role as a precursor to glycyrrhetinic acid and its significant anti-proliferative and anti-inflammatory activities. Its ability to serve as a skeleton for synthesizing various triterpenoids further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
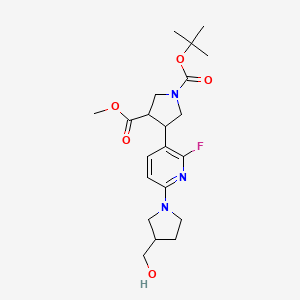
![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
![4,4',6-Trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-3'-ene-2',3-dione](/img/structure/B12320875.png)

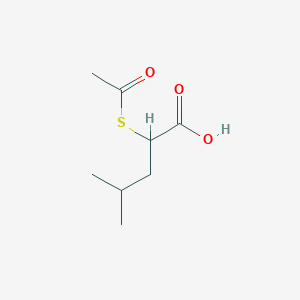
![(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)
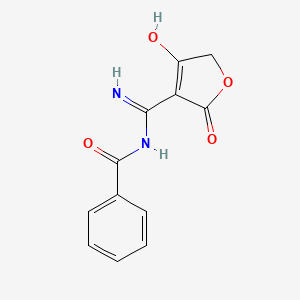
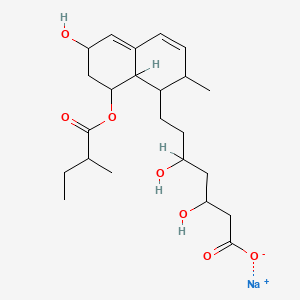
![tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12320904.png)

![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
